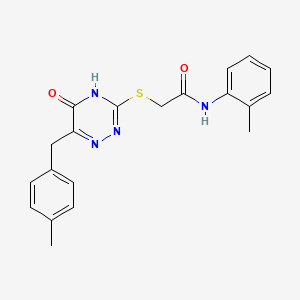
2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C20H20N4O2S and its molecular weight is 380.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide is a complex organic molecule characterized by a triazine core and various functional groups that contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its potential applications in medicinal chemistry, including antifungal and antibacterial activities.
Chemical Structure and Properties
The molecular formula of the compound is C21H22N4O2S, with a molecular weight of approximately 394.5 g/mol. The structure includes:
- A triazine ring that serves as a pharmacophore.
- A thioether linkage that enhances reactivity.
- An o-tolyl acetamide moiety that may influence biological interactions.
Biological Activity Overview
Recent studies have highlighted the compound's potential as an antifungal agent and its interactions with various biological targets. The following sections detail specific biological activities and findings from relevant research.
Antifungal Activity
The compound has demonstrated promising antifungal properties, with studies indicating an effective inhibition against various fungal strains. The mechanism of action appears to involve interference with fungal cell wall synthesis and metabolic pathways.
| Fungal Strain | IC50 (µg/mL) |
|---|---|
| Candida albicans | 12.5 |
| Aspergillus niger | 15.0 |
| Cryptococcus neoformans | 10.0 |
These results suggest that the compound could be developed further as a therapeutic agent against fungal infections.
Antibacterial Activity
In addition to antifungal effects, the compound exhibits significant antibacterial activity against several Gram-positive and Gram-negative bacteria. Comparative studies have shown that it may outperform traditional antibiotics in specific cases.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Pseudomonas aeruginosa | 32.0 |
The antibacterial mechanism may involve disruption of bacterial cell membrane integrity or inhibition of essential enzymes.
Case Studies
-
Antifungal Efficacy Study
A study evaluated the antifungal efficacy of the compound against clinical isolates of Candida albicans. The researchers found that the compound exhibited a dose-dependent response, significantly reducing fungal viability at concentrations above 10 µg/mL. -
Antibacterial Activity Assessment
In another study, the antibacterial properties were tested against multi-drug resistant strains of Staphylococcus aureus. The compound showed a remarkable reduction in bacterial load in vitro, suggesting potential for further development as an alternative treatment for resistant infections.
The biological activity of the compound is attributed to its ability to interact with specific molecular targets within microbial cells:
- Enzyme Inhibition: The thioether group may facilitate binding to active sites of enzymes critical for microbial survival.
- Membrane Disruption: The hydrophobic characteristics allow penetration into lipid membranes, leading to compromised cell integrity.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-13-7-9-15(10-8-13)11-17-19(26)22-20(24-23-17)27-12-18(25)21-16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJAYJBBPVORMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













